Spironolactone
Overview
Description
Spironolactone is a potassium-sparing diuretic . It prevents your body from absorbing too much salt and keeps your potassium levels from getting too low . This medicine is also used to treat or prevent hypokalemia (low potassium levels in the blood) .
Synthesis Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies have been performed on a commercial preparation of spironolactone .Molecular Structure Analysis
Spironolactone’s molecular structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The degradation of spironolactone was linked to a drug-excipient interaction between spironolactone and magnesium stearate via an alkaline hydrolysis degradation pathway .Physical And Chemical Properties Analysis
Spironolactone has a molecular weight of 416.57 and is soluble in DMSO . It has been characterized through thermal analysis (DSC and TG), infrared spectroscopy (IV), solubility assay, scanning electron microscopy, and digital image analysis .Scientific Research Applications
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Heart Failure with Preserved Ejection Fraction (HFpEF) with Resistant Hypertension
- Application : Spironolactone is used to treat patients with HFpEF who have resistant hypertension .
- Methods : This study was a secondary analysis of the TOPCAT trial. Patients with HFpEF with and without resistant hypertension were included .
- Results : The risk of primary outcome events in patients with HFpEF with resistant hypertension was significantly lower in the spironolactone group than in the placebo group .
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- Application : Spironolactone is used to investigate the effects on fibrosis and cardiac function in people at increased risk of developing heart failure .
- Methods : Randomized, open-label, blinded-endpoint trial comparing spironolactone or control for up to 9 months in people with, or at high risk of, coronary disease and raised plasma B-type natriuretic peptides .
- Results : Systolic blood pressure, left atrial volume, and NT-proBNP were reduced in those assigned spironolactone .
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Congestive Heart Failure, Ascites, Oedema, and Nephritic Syndrome
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Fluid Retention (Edema) in Patients with Congestive Heart Failure, Liver Cirrhosis, or a Kidney Disorder Called Nephrotic Syndrome
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Hyperandrogenism and its Associated Symptoms, such as Hirsutism and Acne, as well as for Transgender Therapy
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Isolated Alopecia in Patients with FPHL and Normal Levels of Androgens
Safety And Hazards
Spironolactone should be used with caution if you have kidney problems, high levels of potassium in your blood, Addison’s disease, if you are unable to urinate, or if you are also taking eplerenone . Spironolactone has caused tumors in animals but it is not known whether this could occur in people .
Future Directions
High-dose spironolactone use in acute heart failure was not associated with greater improvement in natriuretic peptide levels, symptoms, congestion, urine output, weight loss, or clinical outcomes than treatment with usual care . Further studies targeting specifically patients who are resistant to diuretics with high-dose spironolactone are needed .
properties
IUPAC Name |
S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMSZDCAJNLERA-ZHYRCANASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034186 | |
Record name | Spironolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Spironolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
134 °C | |
Record name | Spironolactone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00421 | |
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Record name | SPIRONOLACTONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184 | |
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Solubility |
Soluble in most organic solvents, Soluble in ethyl acetate and ethanol; slightly soluble in methanol, In water, 22 mg/L at 25 °C, 1.98e-03 g/L | |
Record name | SPIRONOLACTONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Spironolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Spironolactone competitively inhibits aldosterone dependant sodium potassium exchange channels in the distal convoluted tubule. This action leads to increased sodium and water excretion, but more potassium retention. The increased excretion of water leads to diuretic and also antihypertensive effects., Spironolactone can exert antiandrogenic effects by several mechanisms: it can destroy testicular CYP and decrease 17alpha-hydroxylase activity, resulting in decreased testosterone synthesis; and it can inhibit 5alpha-dihydrotestosterone binding to cytosolic androgen receptor in the prostate., Spironolactone exhibits antiandrogenic effects in males and females. The mechanism of antiandrogenic activity of spironolactone is complex and appears to involve several effects of the drug. Spironolactone decreases testosterone biosynthesis by inhibiting steroid 17alpha-monooxygenase (17alpha-hydroxylase) activity, possibly secondary to destruction of microsomal cytochrome P-450 in tissues with high steroid 17alpha-monooxygenase activity (e.g., testes, adrenals). The drug also appears to competitively inhibit binding of dihydrotestosterone to its cytoplasmic receptor protein, thus decreasing androgenic actions at target tissues. Spironolactone-induced increases in serum estradiol concentration also may contribute to its antiandrogenic activity, although such increases may not occur consistently; such increases appear to result from increased conversion of testosterone to estradiol. Spironolactone may have variable effects on serum 17-hydroxyprogesterone concentrations, possibly decreasing its production by inhibiting steroid 17alpha-monooxygenase activity or decreasing its conversion (with resultant accumulation) to androstenedione by inhibiting cytochrome P450-dependent 17alpha-hydroxyprogesterone aldolase (17,20-desmolase) activity. Serum progesterone concentrations may increase with the drug secondary to decreased hydroxylation (via steroid 17alpha-monooxygenase) to 17-hydroxyprogesterone. In children, compensatory increases in lutropin (luteinizing hormone, LH) and follicle-stimulating hormone (FSH) secretion can occur, probably secondary to the drug's antiandrogenic effects (i.e., a feedback response to decreasing serum testosterone concentrations and/or peripheral androgenic activity)., MEDICATION (VET): Spironolactone is used most frequently and is a competitive antagonist of aldosterone. Aldosterone is elevated in animals with congestive heart failure in which the renin-angiotensin system is activated in response to hyponatremia, hyperkalemia, and reductions in blood pressure or cardiac output. Aldosterone is responsible for increasing sodium and chloride reabsorption and potassium and calcium excretion from renal tubules. Spironolactone competes with aldosterone at its receptor site, causing a mild diuresis and potassium retention., High concentrations of spironolactone have been reported to interfere with steroid biosynthesis by inhibiting 11 beta- and 18-, 21-, and 17 alpha-hydroxylase. | |
Record name | Spironolactone | |
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Product Name |
Spironolactone | |
Color/Form |
Crystals from methanol, Light cream-colored to light tan, crystalline powder | |
CAS RN |
52-01-7 | |
Record name | Spironolactone | |
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Record name | SPIRONOLACTONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | Spironolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014565 | |
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Melting Point |
134-135 °C, 134.5 °C | |
Record name | Spironolactone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00421 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | SPIRONOLACTONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Spironolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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